molecular formula C21H19ClN4O3S B2868483 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 894047-94-0

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2868483
CAS No.: 894047-94-0
M. Wt: 442.92
InChI Key: DKFYLOZUULHTQL-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a thiazolo-triazole core fused with a benzamide moiety. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as observed in analogous triazole-thione derivatives . Spectral characterization (e.g., IR, NMR) confirms the absence of tautomeric thiol forms and the presence of C=S and NH groups, consistent with thione tautomer stability .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-17-9-14(10-18(11-17)29-2)20(27)23-8-7-16-12-30-21-24-19(25-26(16)21)13-3-5-15(22)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFYLOZUULHTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing research findings and case studies.

Molecular Structure

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

Structural Features

The compound consists of:

  • A thiazolo[3,2-b][1,2,4]triazole core.
  • A 4-chlorophenyl group that enhances biological activity.
  • Dimethoxybenzamide functionality which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds derived from this structure have shown potent activity against both Gram-positive and Gram-negative bacteria. Studies report that certain derivatives exhibit antibacterial activity up to 16 times more potent than traditional antibiotics like ampicillin .
  • Antifungal Activity : Similar compounds have been documented to possess antifungal properties against various fungal strains.

Anti-inflammatory Effects

The compound has demonstrated considerable anti-inflammatory activity. In vitro studies reveal its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole derivatives. The presence of the thiazolo[3,2-b][1,2,4]triazole moiety is linked to:

  • Cytotoxicity against cancer cell lines : Compounds have shown selective cytotoxic effects on various cancer cell lines while sparing normal cells.
  • Mechanisms of Action : The anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation .

Other Pharmacological Activities

The compound also exhibits a range of other biological activities:

  • Anticonvulsant : Some derivatives have been reported to possess anticonvulsant properties.
  • Analgesic Effects : Similar structures have shown promise as analgesics in preclinical models.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of thiazolo[3,2-b][1,2,4]triazole and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and anti-inflammatory activities using standardized assays. The results indicated that modifications at the phenyl ring significantly influenced the biological efficacy.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives. The study concluded that specific substitutions on the benzamide moiety enhanced anti-inflammatory and anticancer activities. The findings emphasized the importance of electronic and steric factors in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other thiazolo-triazole and triazole-thione derivatives. Key comparisons include:

Compound Core Structure Substituents Key Spectral Data Biological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-chlorophenyl, 3,5-dimethoxybenzamide IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); NMR confirms tautomeric stability Not explicitly reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole-thione X = H, Cl, Br; 2,4-difluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); tautomeric thione form confirmed Antifungal, antibacterial studies
763107-11-5 (2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide) 1,2,4-Triazole-thioacetamide 4-bromophenyl, pyridyl, 4-chlorophenylacetamide MS and NMR data confirm structure Potential kinase inhibition

Key Observations :

  • The target compound’s thiazolo-triazole core distinguishes it from simpler triazole-thiones (e.g., [7–9]) but shares tautomeric stability due to C=S and NH groups .
  • Substituent variations significantly impact solubility and bioactivity. For instance, the 3,5-dimethoxybenzamide group may enhance membrane permeability compared to sulfonyl or bromophenyl groups in analogues .
Physicochemical Properties
  • Thermal Stability: Thiazolo-triazole cores generally exhibit higher thermal stability than non-fused triazoles, as observed in thermogravimetric analyses of similar systems .

Preparation Methods

Synthesis of the Thiazolo[3,2-b]triazole Core

The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation reactions. A representative method involves reacting thiourea derivatives with α-haloketones under acidic conditions. For example, thiourea and 4-chlorophenylacetone undergo cyclization in the presence of iodine to form 2-amino-5-(4-chlorophenyl)thiazole[3,2-b]triazole.

Key Reaction Conditions

  • Solvent : Ethanol or chloroform
  • Catalyst : Iodine (10 mol%)
  • Temperature : Reflux (78–80°C)
  • Yield : 65–72%

Introduction of the ethyl chain is achieved through alkylation. The thiazolo-triazole intermediate is treated with 1,2-dibromoethane in the presence of potassium carbonate.

Step Reagents Conditions Yield
Alkylation 1,2-Dibromoethane, K₂CO₃ DMF, 60°C, 12 h 58%

This step requires careful stoichiometric control to avoid over-alkylation, which may lead to dimerization byproducts.

Amide Coupling with 3,5-Dimethoxybenzoyl Chloride

The final step involves coupling the ethylamine intermediate with 3,5-dimethoxybenzoyl chloride. This is performed using 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling agent and triethylamine as a base.

Optimized Protocol

  • Dissolve the ethylamine intermediate (1.0 eq) in dichloromethane (8 vol).
  • Add CMPI (1.3 eq), triethylamine (3.0 eq), and 3,5-dimethoxybenzoyl chloride (1.1 eq) dropwise at 12–25°C.
  • Stir for 3–4 hours, then concentrate and hydrolyze with lithium hydroxide in methanol.

Critical Parameters

  • Temperature Control : Maintaining <25°C prevents epimerization.
  • Workup : Acidification to pH 4 precipitates the product, yielding 73–84%.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 6.74 (s, 2H, aromatic), 5.43 (d, J = 4.0 Hz, CONH), 3.85 (s, 6H, OCH₃).
  • HRMS (ESI) : m/z calcd for C₂₄H₂₂ClN₄O₃S [M+H]⁺: 497.1094; found: 497.1089.

Purity Assessment

  • HPLC (C18, ACN/H₂O gradient): >98% purity at 254 nm.

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in reproducibility and cost efficiency. Key adaptations include:

  • Continuous Flow Reactors : For exothermic amide coupling steps.
  • Solvent Recycling : Dichloromethane recovery via distillation reduces environmental impact.
  • Catalyst Loading : Reducing CMPI to 1.1 eq lowers production costs without compromising yield.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
CMPI-Mediated Coupling High yield, minimal epimerization Costly reagents 73–84%
EDCI/HOBt Coupling Mild conditions Lower yield (55–62%) 55–62%

The CMPI method is preferred for its robustness, though EDCI/HOBt remains viable for heat-sensitive substrates.

Mechanistic Insights

The amide coupling proceeds via activation of the carboxylic acid to a reactive acyloxyphosphonium intermediate, followed by nucleophilic attack by the ethylamine. Steric hindrance from the 3,5-dimethoxy groups necessitates elevated reagent stoichiometry to achieve complete conversion.

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